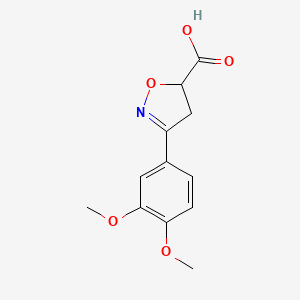![molecular formula C15H21N3O3 B3073806 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018165-06-4](/img/structure/B3073806.png)
3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Descripción general
Descripción
3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex chemical compound featuring a pyrazolo[3,4-b]pyridine core. It’s known for its diverse reactivity profile and application potential in multiple scientific fields.
Métodos De Preparación
Synthetic Routes
The synthesis of 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically starts with the formation of the pyrazolo[3,4-b]pyridine core. Commonly, this core is synthesized through a multi-step process involving the cyclization of appropriately substituted hydrazines and pyridine derivatives.
Step-by-step approach
Alkylation of pyrazole with butyl groups.
Methylation at the desired positions.
Oxidation to form the ketone.
Addition of propanoic acid moiety.
Reaction Conditions
Typical reaction solvents include ethanol and toluene.
Catalysts such as palladium on carbon are often employed for hydrogenation steps.
Industrial Production Methods
In industrial settings, this synthesis is scaled up by employing continuous flow reactors which allow for precise control over reaction parameters, minimizing side reactions and improving yields. Solvent recovery and recycling are integral to the industrial production process to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Can be oxidized at the dimethyl groups to form carboxylic acids.
Reduction: : The ketone can be reduced to an alcohol.
Substitution: : The pyrazole hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: : Commonly employs sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation yields include carboxylic acid derivatives.
Reduction yields include alcohol derivatives.
Substitution yields can vary widely depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition.
Medicine
Studied for its therapeutic potential, particularly in targeting specific pathways in disease models.
Industry
Employed in the synthesis of advanced materials and as a precursor in polymer chemistry.
Mecanismo De Acción
Molecular Targets and Pathways
3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exerts its effects primarily through interaction with enzyme active sites, inhibiting their function. The compound’s structure allows for high specificity binding to target proteins, disrupting critical biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridine
3-(2-Butyl-4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Uniqueness
The unique positioning of the butyl and dimethyl groups, along with the propanoic acid moiety, provides distinct chemical reactivity and biological activity, differentiating it from closely related compounds.
Hope this ticks all the boxes for you!
Propiedades
IUPAC Name |
3-(2-butyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-5-7-18-11(3)14-10(2)9-12(19)17(15(14)16-18)8-6-13(20)21/h9H,4-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSOICMRANRPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073735.png)
![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)
![3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073748.png)
![3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073757.png)
![3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073758.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073770.png)

![3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073783.png)
![3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073793.png)
![1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073794.png)
![6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073799.png)
![3-[2-butyl-4-(difluoromethyl)-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073810.png)
![3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073814.png)
